molecular formula C12H12FNO B2939390 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 191089-80-2

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2939390
CAS No.: 191089-80-2
M. Wt: 205.232
InChI Key: VSYILMIYVRAESQ-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-fluoroaniline with cyclohex-2-en-1-one. The reaction is usually carried out in the presence of a catalyst, such as copper(I) bromide (CuBr), under solvent-free conditions and ultrasound irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include quinones, cyclohexanones, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enaminone structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-fluoroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYILMIYVRAESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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